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Cat. No.: B374900 Get Quote

This technical guide provides a comprehensive overview of a hypothetical in silico modeling

workflow for the compound N-(4-methoxyphenyl)-2-butenamide. It is intended for

researchers, scientists, and professionals in the field of drug development who are interested in

the computational assessment of novel small molecules. This document outlines detailed

methodologies for molecular docking, molecular dynamics simulations, and ADMET

(Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents

illustrative data in structured tables and diagrams.

Introduction
N-(4-methoxyphenyl)-2-butenamide is a small organic molecule with potential for biological

activity, owing to its amide linkage and substituted aromatic ring, features common in many

pharmacologically active compounds. In silico modeling offers a powerful, cost-effective, and

time-efficient approach to evaluate its potential as a drug candidate by predicting its

physicochemical properties, interactions with biological targets, and pharmacokinetic profile.

This guide details a systematic computational workflow to characterize N-(4-
methoxyphenyl)-2-butenamide.

Molecular Properties and Structure Preparation
The initial step in any in silico analysis is the preparation of the ligand structure. The 3D

structure of N-(4-methoxyphenyl)-2-butenamide would be constructed using molecular
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modeling software and subsequently optimized using quantum chemical calculations, such as

Density Functional Theory (DFT), to obtain a low-energy conformation.

Table 1: Physicochemical Properties of N-(4-methoxyphenyl)-2-butenamide

Property Predicted Value

Molecular Formula C₁₁H₁₃NO₂

Molecular Weight 191.23 g/mol

LogP 1.85

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

Molar Refractivity 54.3 cm³

Polar Surface Area 38.3 Å²

Molecular Docking Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

For N-(4-methoxyphenyl)-2-butenamide, a relevant hypothetical target could be a kinase or a

receptor involved in a disease pathway of interest.

Experimental Protocol
Target Preparation: The 3D crystal structure of the target protein is obtained from the Protein

Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen

atoms are added.

Ligand Preparation: The optimized 3D structure of N-(4-methoxyphenyl)-2-butenamide is

prepared by assigning appropriate atom types and charges.

Grid Generation: A docking grid is defined around the active site of the target protein.

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the

binding poses of the ligand within the protein's active site.[1]
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Analysis of Results: The resulting poses are ranked based on their docking scores, and the

interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein

residues are analyzed.
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Figure 1: Molecular Docking Workflow.

Table 2: Illustrative Molecular Docking Results

Parameter Value

Target Protein Hypothetical Kinase (PDB ID: XXXX)

Docking Score -8.5 kcal/mol

Interacting Residues LEU23, VAL31, ALA50, LYS65, ASP144

Hydrogen Bonds LYS65 (backbone O), ASP144 (side chain O)

Hydrophobic Interactions LEU23, VAL31, ALA50

Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-

protein complex over time, offering a more realistic representation of the biological

environment.
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Experimental Protocol
System Preparation: The best-ranked docked pose of the N-(4-methoxyphenyl)-2-
butenamide-protein complex is placed in a simulation box filled with a chosen water model.

Counter-ions are added to neutralize the system.

Minimization: The system's energy is minimized to remove steric clashes.

Equilibration: The system is gradually heated and equilibrated under controlled temperature

and pressure to reach a stable state.

Production Run: A long-duration MD simulation is performed to generate trajectories of

atomic motion.

Trajectory Analysis: The trajectories are analyzed to assess the stability of the complex

(RMSD), flexibility of residues (RMSF), and to identify persistent interactions.[2]
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Figure 2: Molecular Dynamics Simulation Workflow.

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Results

Parameter Value

Software GROMACS

Force Field AMBER99SB-ILDN

Simulation Time 100 ns

Average RMSD (Ligand) 1.2 Å

Key Stable Interactions
Hydrogen bond with LYS65, Hydrophobic

contact with LEU23

ADMET Prediction
ADMET prediction is crucial for evaluating the drug-likeness of a compound by assessing its

pharmacokinetic and toxicity properties.[3][4]

Experimental Protocol
Input: The 2D structure or SMILES string of N-(4-methoxyphenyl)-2-butenamide is

submitted to a web-based ADMET prediction server (e.g., SwissADME, pkCSM).[3]

Property Calculation: The server calculates various physicochemical, pharmacokinetic, and

toxicological properties based on established models and algorithms.

Data Analysis: The predicted ADMET properties are analyzed to identify potential liabilities of

the compound.
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Figure 3: ADMET Prediction Workflow.
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Table 4: Illustrative ADMET Prediction for N-(4-methoxyphenyl)-2-butenamide

Property Category Predicted Value Interpretation

Absorption
Human Intestinal

Absorption
92% High

Caco-2 Permeability 0.95 High

Distribution BBB Permeability -0.5 (logBB) Low

Plasma Protein

Binding
85% Moderate

Metabolism CYP2D6 Inhibitor No Favorable

CYP3A4 Inhibitor Yes
Potential for drug-drug

interactions

Excretion Total Clearance 0.6 L/h/kg Moderate

Toxicity AMES Toxicity Non-mutagenic Favorable

hERG I Inhibitor No
Low risk of

cardiotoxicity

Conclusion
This technical guide has outlined a standard in silico workflow for the characterization of N-(4-
methoxyphenyl)-2-butenamide. The presented hypothetical results from molecular docking,

molecular dynamics simulations, and ADMET prediction suggest that this compound possesses

drug-like properties and could potentially interact with a biological target. While these

computational predictions are valuable for prioritizing compounds in the early stages of drug

discovery, they must be validated through experimental studies. The methodologies and data

presentation formats provided herein serve as a template for conducting and reporting similar

in silico investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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